molecular formula C9H6F3NOS B3264892 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole CAS No. 399-20-2

2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole

Cat. No. B3264892
CAS RN: 399-20-2
M. Wt: 233.21 g/mol
InChI Key: PQEOUPSBRXCIJX-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole is a chemical compound with the formula C9H6F3NOS and a molecular weight of 233.21 . It is used in research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a benzene ring. The benzene ring carries a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) at positions 6 and 2 respectively .

Scientific Research Applications

DNA-Binding and Antimicrobial Properties

2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole derivatives have shown significant properties in DNA-binding and antimicrobial activities. Complexes derived from these compounds, particularly those involving Cu(II), have been found to interact with DNA through intercalation modes. This interaction plays a vital role in their antimicrobial efficiency, as demonstrated in studies where these complexes exhibited potent biocidal potential compared to free ligands (Rambabu et al., 2021).

Role in Drug Discovery and Synthesis

2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole is a component of many compounds with diverse bioactivities, making it a valuable building block in drug discovery. Methods for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives highlight its versatility in creating new compounds for potential therapeutic use (Durcik et al., 2020).

Nanoparticle Fabrication and Catalysis

CuO nanoparticles derived from Cu(II)-Schiff base complexes incorporating 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole have shown remarkable catalytic activity. These nanoparticles exhibited high conversion rates in chemical reactions and were also found to have antioxidant and antimicrobial properties, highlighting their multifunctional role in various applications (Ayodhya & Veerabhadram, 2019).

Anticonvulsant Evaluation

Compounds containing 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole have been evaluated for their anticonvulsant effects. In this context, certain derivatives showed promising results in experimental epilepsy models, indicating their potential in developing new antiepileptic drugs (Malik et al., 2013).

Safety and Hazards

The safety data sheet for 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-methyl-6-(trifluoromethoxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c1-5-13-7-3-2-6(4-8(7)15-5)14-9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEOUPSBRXCIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(4-(trifluoromethoxy)phenyl)ethanethioamide (38 g, 0.162 mol) was dissolved in EtOH (70 ml), water solution of NaOH (52.5 g, in 175 ml water) was added and the solution was diluted with 350 ml water. This solution was then added drop wise, within 30 min., into a solution of K2Fe(CN)6 (210 g) in 520 ml water at 85-95° C. The reaction mixture was then stirred at 85-95° C. for 1 hr and cooled. TLC (7:3-hexane:EtOAc) was performed. The product was extracted with DCM, the organic phase was dried over Na2SO4, filtered and evaporated and the residue was purified by flash column chromatography (5% EtOAc in hexane) to give 16.8 g (44.5%) of 2-methyl-6-(trifluoromethoxy)benzo[d]thiazole.
Name
N-(4-(trifluoromethoxy)phenyl)ethanethioamide
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
K2Fe(CN)6
Quantity
210 g
Type
reactant
Reaction Step Two
[Compound]
Name
3-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Name
Quantity
520 mL
Type
solvent
Reaction Step Six
Name
Quantity
175 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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